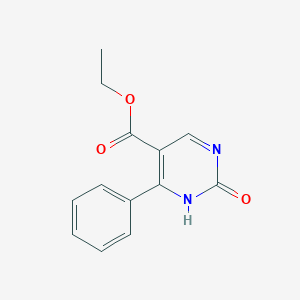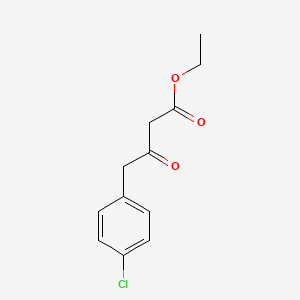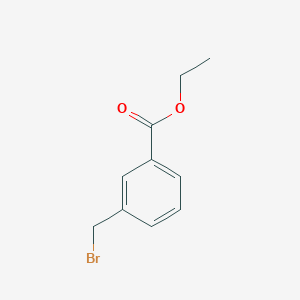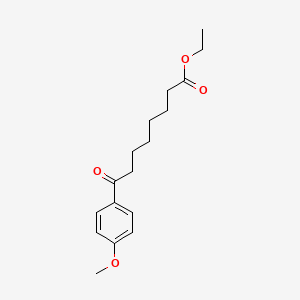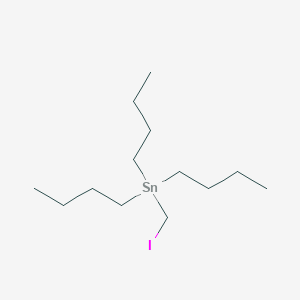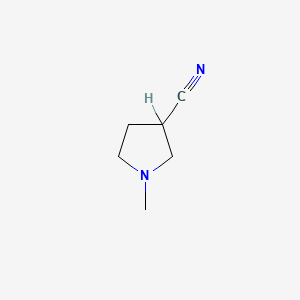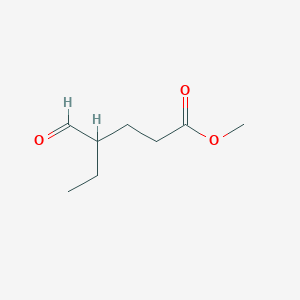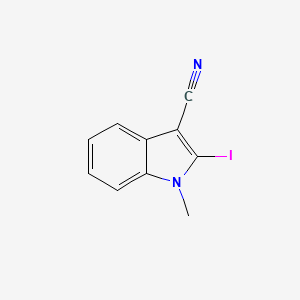
2-碘-1-甲基-1H-吲哚-3-碳腈
描述
2-Iodo-1-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are prevalent in various natural and synthetic compounds
科学研究应用
2-Iodo-1-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
安全和危害
While specific safety and hazard information for “2-Iodo-1-methyl-1H-indole-3-carbonitrile” was not found in the retrieved papers, it’s important to handle all chemical compounds with appropriate safety measures. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, is classified as Acute Tox. 3 Oral - Eye Irrit. 2 .
未来方向
Indole derivatives, including “2-Iodo-1-methyl-1H-indole-3-carbonitrile”, continue to attract significant interest due to their wide-ranging biological activities and potential therapeutic applications . Future research may focus on exploring novel synthetic methods, studying their biological activities, and developing new drug candidates based on these structures .
作用机制
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities . The specific changes depend on the nature of the target and the type of interaction.
Biochemical Pathways
These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities involves different biochemical pathways and their downstream effects.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.
生化分析
Biochemical Properties
2-Iodo-1-methyl-1H-indole-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic agents . The compound’s interactions with enzymes such as protein kinases and its potential as an inhibitor or activator of these enzymes are of particular interest. These interactions can modulate various biochemical pathways, making 2-Iodo-1-methyl-1H-indole-3-carbonitrile a valuable tool in biochemical research.
Cellular Effects
The effects of 2-Iodo-1-methyl-1H-indole-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to alter the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, its effects on cellular metabolism, including changes in metabolic flux and metabolite levels, highlight its potential as a modulator of cellular processes.
Molecular Mechanism
At the molecular level, 2-Iodo-1-methyl-1H-indole-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to bind to protein kinases and other enzymes can lead to changes in gene expression and subsequent cellular responses . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Iodo-1-methyl-1H-indole-3-carbonitrile can change over time. Studies have shown that the compound’s stability and degradation are important factors that influence its long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 2-Iodo-1-methyl-1H-indole-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
2-Iodo-1-methyl-1H-indole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s role in these pathways is essential for understanding its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Iodo-1-methyl-1H-indole-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is important for optimizing the compound’s therapeutic potential.
Subcellular Localization
2-Iodo-1-methyl-1H-indole-3-carbonitrile exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is crucial for its role in modulating cellular processes and achieving desired therapeutic outcomes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1-methyl-1H-indole-3-carbonitrile typically involves the iodination of 1-methyl-1H-indole-3-carbonitrile. One common method is the electrophilic substitution reaction where iodine is introduced to the indole ring. The reaction conditions often include the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite in an organic solvent such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Iodo-1-methyl-1H-indole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium and bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoles, while coupling reactions can produce biaryl compounds .
相似化合物的比较
Similar Compounds
1-Methyl-1H-indole-3-carbonitrile: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-methyl-1H-indole-3-carbonitrile: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Chloro-1-methyl-1H-indole-3-carbonitrile:
Uniqueness
The presence of the iodine atom in 2-Iodo-1-methyl-1H-indole-3-carbonitrile makes it particularly useful in coupling reactions and other transformations that require a good leaving group. This unique feature distinguishes it from other similar compounds and expands its range of applications in synthetic chemistry .
属性
IUPAC Name |
2-iodo-1-methylindole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2/c1-13-9-5-3-2-4-7(9)8(6-12)10(13)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYAQGZILWGHJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454777 | |
| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
490039-77-5 | |
| Record name | 2-Iodo-1-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)


